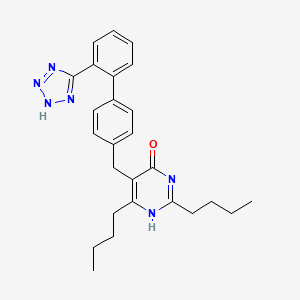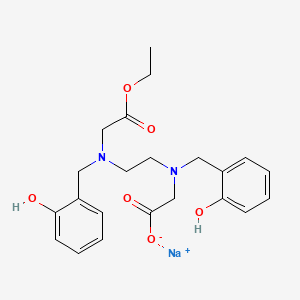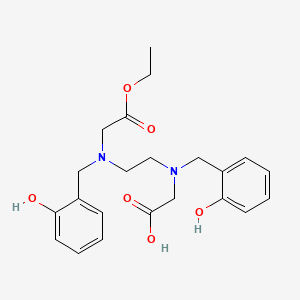
Pemafibrate
Descripción general
Descripción
Pemafibrate, sold under the brand name Parmodia, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist . It is developed and marketed by Kowa Pharmaceuticals . It is used to treat patients with hypertriglyceridemia and/or low HDL-C .
Molecular Structure Analysis
Pemafibrate binds to the ligand binding pocket (LBP) of PPARα in a Y-shaped form . This unique Y-shaped structure allows it to bind to the complete Y-shaped binding pocket of PPARα, allowing for complete activation .
Chemical Reactions Analysis
Pemafibrate has been shown to significantly reduce serum triglycerides (TG) and increase high-density lipoproteins (HDL) across different doses . The greatest effect was observed with a dose of 0.1 mg twice daily .
Physical And Chemical Properties Analysis
Pemafibrate has a molecular weight of 490.55 g/mol . It is metabolized in the liver and excreted into the bile .
Aplicaciones Científicas De Investigación
Dyslipidemia Treatment
Pemafibrate is a novel selective peroxisome proliferator-activated receptor-α modulator (SPPARMα) that has shown promising results in the treatment of dyslipidemia . It has been found to significantly reduce triglyceride levels in patients, regardless of whether they are on statin therapy .
Renal Impairment
Pemafibrate has been studied for its long-term efficacy and safety in dyslipidemic patients with renal impairment . The study found that the drug was safe and effective in reducing triglyceride levels in these patients, even those with chronic kidney disease .
Cardiovascular Risk Reduction
Hypertriglyceridemia is an independent risk factor for cardiovascular events. Pemafibrate has been shown to significantly reduce triglyceride levels, which could potentially reduce the risk of cardiovascular events .
Treatment in Combination with Statins
Pemafibrate has been studied for its efficacy and safety when used in combination with statins . The results showed significant reductions in triglyceride-rich lipoproteins and atherogenic lipid parameters compared to placebo .
Treatment in Patients Not on Statins
Pemafibrate has also been studied in patients who are not on statin therapy . Similar to the results in patients on statins, pemafibrate significantly reduced triglyceride levels in these patients .
Diabetic Nephropathy
Pemafibrate has been shown to attenuate albuminuria and ameliorate the pathological features of diabetic nephropathy by reducing renal lipid content and oxidative stress .
Mecanismo De Acción
Target of Action
Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
Pemafibrate binds to PPARα with high selectivity and potency . This binding activates target genes related to lipid metabolism, thus avoiding the activation of undesirable genes caused by off-target effects . The activation of PPARα leads to enhanced fatty acid uptake and β-oxidation .
Biochemical Pathways
The activation of PPARα by pemafibrate influences several biochemical pathways. It stimulates lipid turnover and upregulates the expression of uncoupling protein 3 (UCP3) in the liver . This leads to a reduction in serum triglycerides (TG) and an increase in high-density lipoprotein cholesterol (HDL-C) levels . Furthermore, it has been suggested that a cooperative mechanism involving PPARα, cyclic AMP responsive element-binding protein (CREBH), and 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) may be involved in the regulation of fibroblast growth factor 21 (FGF21) .
Pharmacokinetics
Pemafibrate is metabolized in the liver and excreted into the bile . Therefore, pemafibrate can be used safely even in patients with impaired renal function since there is no significant increase in its blood concentration .
Result of Action
The molecular and cellular effects of pemafibrate’s action include a significant reduction in serum triglycerides and an increase in HDL-C . It also improves liver function test values and is less likely to increase serum creatinine or decrease the estimated glomerular filtration rate (eGFR) . Furthermore, pemafibrate has been shown to improve insulin resistance and β-cell function in subjects with type 2 diabetes and hypertriglyceridemia .
Action Environment
The efficacy of pemafibrate can be influenced by various environmental factors such as the patient’s health status and the presence of other medications. For instance, pemafibrate has been shown to have very few drug-drug interactions even when used concomitantly with statins . Additionally, it has been found to be safe and effective in patients with renal impairment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233891 | |
| Record name | Pemafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pemafibrate | |
CAS RN |
848259-27-8 | |
| Record name | Pemafibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemafibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pemafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMAFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of pemafibrate?
A1: Pemafibrate acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does pemafibrate's selectivity for PPARα compare to other fibrates?
A2: Pemafibrate exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]
Q3: What are the downstream effects of pemafibrate activating PPARα?
A3: Pemafibrate's activation of PPARα triggers several beneficial metabolic effects, including:
- Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.
- Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]
- Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]
- Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]
Q4: What is the molecular formula and weight of pemafibrate?
A4: Pemafibrate has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.
Q5: Is there any spectroscopic data available for pemafibrate?
A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between pemafibrate and PPARα.
Q6: What are the primary clinical applications being investigated for pemafibrate?
A6: Research primarily focuses on pemafibrate's potential for:
- Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]
- Managing non-alcoholic fatty liver disease (NAFLD): Pemafibrate shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]
- Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore pemafibrate's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]
Q7: How does pemafibrate's efficacy compare to that of conventional fibrates in clinical trials?
A7: Several studies suggest that pemafibrate demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, pemafibrate often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]
Q8: Are there any specific patient populations who may benefit more from pemafibrate therapy?
A8: While further research is needed, preliminary findings suggest that:
- Patients with CKD: Pemafibrate's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]
- Lean NAFLD patients: Some studies suggest that pemafibrate might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.
- Patients with high small dense LDL-C: Pemafibrate appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.
Q9: How is pemafibrate metabolized and eliminated from the body?
A9: Pemafibrate is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]
Q10: What are the known drug interactions associated with pemafibrate?
A10: While pemafibrate exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase pemafibrate exposure and necessitate dosage adjustments. [, ]
Q11: What are some of the key areas for future research on pemafibrate?
A11: Future research should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)
![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
![(2S)-1-[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[2-[[2-[[2-[[2-(6-aminohexylamino)acetyl]-(3-guanidinopropyl)amino]acetyl]-(3-guanidinopropyl)amino]acetyl]-benzyl-amino]acetyl]-(3-guanidinopropyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-guanidino-pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1668532.png)
![3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea](/img/structure/B1668533.png)

